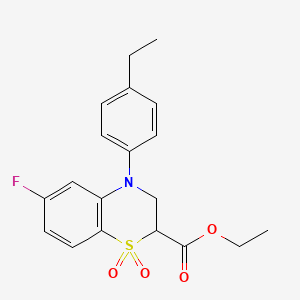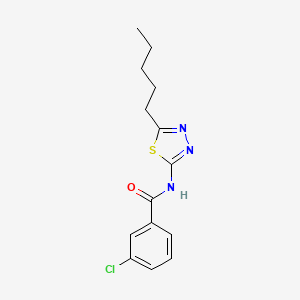![molecular formula C15H20N4O2S2 B15154908 methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B15154908.png)
methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups, including an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the formation of the thiophene ring followed by the introduction of the imidazole group through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole moiety can be reduced under specific conditions to form corresponding amines.
Substitution: Both the thiophene and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazole group can produce primary or secondary amines.
Applications De Recherche Scientifique
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-4-CARBOXYLATE: Another positional isomer with the carboxylate group at the 4-position.
Uniqueness
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the imidazole and thiophene rings provides a versatile scaffold for further functionalization and optimization in drug development.
Propriétés
Formule moléculaire |
C15H20N4O2S2 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
methyl 5-ethyl-2-(3-imidazol-1-ylpropylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N4O2S2/c1-3-11-9-12(14(20)21-2)13(23-11)18-15(22)17-5-4-7-19-8-6-16-10-19/h6,8-10H,3-5,7H2,1-2H3,(H2,17,18,22) |
Clé InChI |
QRCNKVHXVZTIRO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(S1)NC(=S)NCCCN2C=CN=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B15154827.png)
![Propyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154833.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15154843.png)


![2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15154864.png)
![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B15154872.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B15154874.png)

![3-(4-Chlorophenyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15154890.png)
![N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15154897.png)

![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate](/img/structure/B15154920.png)
![N-(3,4-dimethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B15154924.png)
